4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline

Catalog No.
S13156639
CAS No.
2499-54-9
M.F
C12H14ClNO2
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)ani...

CAS Number

2499-54-9

Product Name

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline

IUPAC Name

4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+

InChI Key

JNIBNNJWQQUVFI-AATRIKPKSA-N

Canonical SMILES

C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound characterized by its unique structure that includes a chloromethyl group and a dioxolane ring. The molecular formula for this compound is C13H14ClN1O2C_{13}H_{14}ClN_{1}O_{2}, which indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound falls under the category of substituted anilines and is notable for its potential applications in pharmaceuticals and materials science due to its reactive functional groups.

Include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amination Reactions: The aniline part of the molecule can participate in electrophilic aromatic substitution reactions, which can modify the aromatic ring.
  • Dioxolane Ring Opening: The dioxolane ring may be susceptible to hydrolysis or other reactions that can open the ring under acidic or basic conditions.

These reactions are essential for further functionalization and modification of the compound to enhance its properties or tailor it for specific applications.

Several synthetic routes can be employed to produce 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as chloromethyl dioxolane derivatives and aniline.
  • Condensation Reaction: A condensation reaction between the chloromethyl dioxolane and aniline can yield the target compound. This reaction may require catalysts or specific reaction conditions (e.g., temperature, solvent).
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its reactivity could be harnessed in creating agrochemicals or pesticides.
  • Material Science: The compound's ability to undergo polymerization could be useful in producing novel materials or coatings.

Interaction studies involving 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and assessing its safety profile for therapeutic use. Techniques like molecular docking and binding affinity assays are typically employed to evaluate these interactions.

Several compounds share structural similarities with 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloromethyl-1,3-dioxolaneContains a chloromethyl group and dioxolaneLacks an aniline moiety
4-Aminobenzaldehyde ethylene acetalAn aromatic amine with an acetal groupDoes not contain a dioxolane structure
4-(1,3-Dioxolan-2-yl)anilineSimilar aniline structure but without vinyl substitutionLacks vinyl functionality

The uniqueness of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline lies in its combination of a vinyl group with both chloromethyl and dioxolane functionalities, providing diverse reactivity options not present in the other compounds listed.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.0713064 g/mol

Monoisotopic Mass

239.0713064 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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